molecular formula C11H11FO2 B2451645 1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314723-27-7

1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2451645
CAS No.: 1314723-27-7
M. Wt: 194.205
InChI Key: ISBFLOAUHQQXEO-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2 It is a cyclopropane derivative that features a fluoro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2-fluoro-4-methylbenzyl chloride, followed by carboxylation. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
  • 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(2-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(2-Fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and binding interactions .

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-7-2-3-8(9(12)6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFLOAUHQQXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314723-27-7
Record name 1-(2-fluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
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